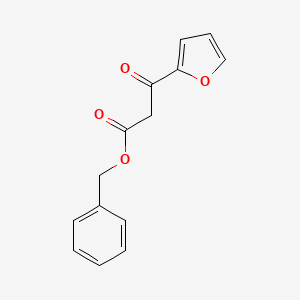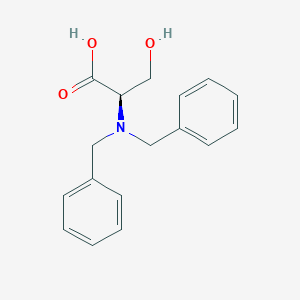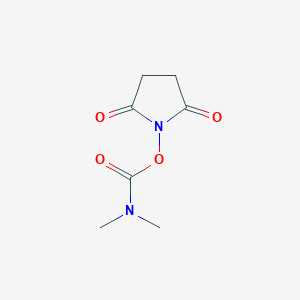![molecular formula C12H15ClN2O2 B13898785 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound featuring a spiro structure, which is a bicyclic system where two rings are connected through a single atom
Métodos De Preparación
The synthesis of 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold steps . Industrial production methods may involve similar catalytic processes but optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Análisis De Reacciones Químicas
8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biological system .
Comparación Con Compuestos Similares
Similar compounds include other spiro structures like 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. These compounds share the spiro connectivity but differ in their functional groups and overall structure. The uniqueness of 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane lies in its specific combination of the chloropyridinyl group and the dioxa-azaspiro scaffold, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H15ClN2O2 |
|---|---|
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
8-(6-chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-2-1-10(9-14-11)15-5-3-12(4-6-15)16-7-8-17-12/h1-2,9H,3-8H2 |
Clave InChI |
GAFXBEHLZZCHHP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12OCCO2)C3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride](/img/structure/B13898716.png)


![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
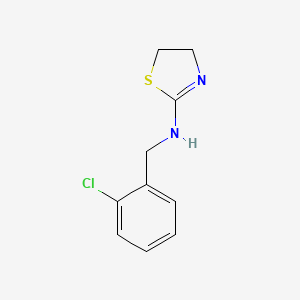

![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)

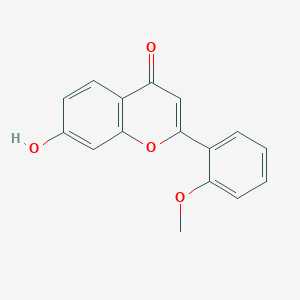

![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
